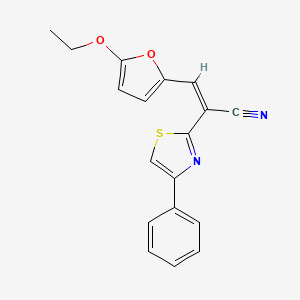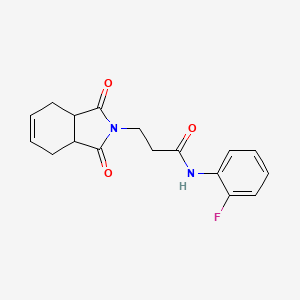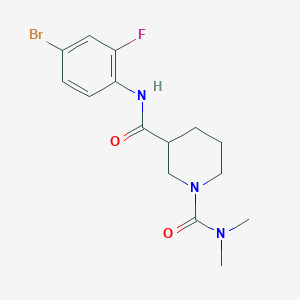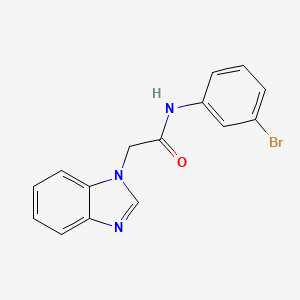
3-(5-ethoxy-2-furyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-ethoxy-2-furyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is a chemical compound that belongs to the class of acrylonitrile derivatives. It has gained significant attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
The mechanism of action of 3-(5-ethoxy-2-furyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is not fully understood. However, studies have suggested that the compound may exert its anti-inflammatory and anti-tumor activities through the inhibition of NF-κB signaling pathway. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and anti-tumor activities. It has also been shown to have anti-microbial properties. The compound has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(5-ethoxy-2-furyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one limitation of using this compound is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the mechanism of action and potential side effects of the compound.
Direcciones Futuras
There are several future directions for the research on 3-(5-ethoxy-2-furyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. One potential direction is to investigate the compound's potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound. The use of this compound as a fluorescent probe for the detection of metal ions also warrants further investigation. Overall, the compound shows promising potential for various research applications and further studies are needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 3-(5-ethoxy-2-furyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile involves the reaction of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile with ethyl 5-bromo-2-furoate in the presence of potassium carbonate and copper powder. The reaction is carried out in dimethylformamide at 80°C for 24 hours. The resulting product is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
3-(5-ethoxy-2-furyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has shown potential applications in various research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
(Z)-3-(5-ethoxyfuran-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-2-21-17-9-8-15(22-17)10-14(11-19)18-20-16(12-23-18)13-6-4-3-5-7-13/h3-10,12H,2H2,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPWFPHFXKNOGG-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis[3-(4-fluorophenyl)acrylamide]](/img/structure/B5357777.png)


![3-(3,4-difluorophenyl)-5-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5357796.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5357798.png)

amine hydrochloride](/img/structure/B5357820.png)

![2-(2,3-dimethoxyphenyl)-1-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-imidazole](/img/structure/B5357837.png)


![N-benzyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5357859.png)
![ethyl {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}acetate](/img/structure/B5357866.png)
